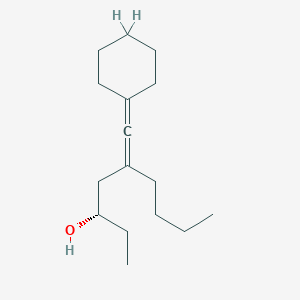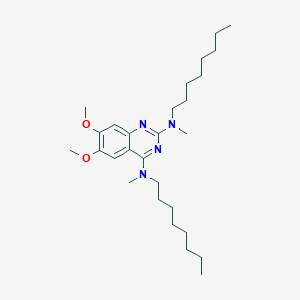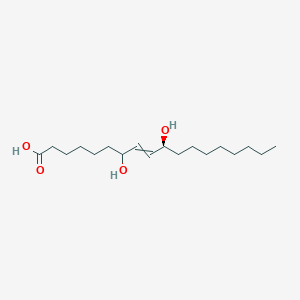![molecular formula C13H14BrNO B14210515 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- CAS No. 828267-55-6](/img/structure/B14210515.png)
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2-bromo-4-methylphenyl group.
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidinone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- can be compared with other similar compounds such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents, leading to variations in their biological activities.
Bromo-substituted compounds: Compounds with bromine atoms in their structure may exhibit similar reactivity and biological properties.
Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s chemical and biological behavior.
The uniqueness of 2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
828267-55-6 |
|---|---|
Fórmula molecular |
C13H14BrNO |
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
1-[1-(2-bromo-4-methylphenyl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H14BrNO/c1-9-5-6-11(12(14)8-9)10(2)15-7-3-4-13(15)16/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
HMSWPXIZLJVYFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=C)N2CCCC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)



![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)
![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)

![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)




